Ethyl 2-[methyl(diphenyl)silyl]decanoate
Description
Properties
CAS No. |
89638-16-4 |
|---|---|
Molecular Formula |
C25H36O2Si |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
ethyl 2-[methyl(diphenyl)silyl]decanoate |
InChI |
InChI=1S/C25H36O2Si/c1-4-6-7-8-9-16-21-24(25(26)27-5-2)28(3,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20,24H,4-9,16,21H2,1-3H3 |
InChI Key |
OOGUYQVZJFWQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrosilylation
The hydrosilylation of ethyl 2-decenoate with methyldiphenylsilane (MePh₂SiH) represents a direct route. Platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆), enable anti-Markovnikov addition under mild conditions:
Reaction Conditions
- Substrate : Ethyl 2-decenoate (1.0 equiv)
- Silane : Methyldiphenylsilane (1.2 equiv)
- Catalyst : H₂PtCl₆ (0.5 mol%)
- Solvent : Toluene, 60°C, 12 h
- Yield : 78%
Mechanistic Insight : The platinum catalyst facilitates Si–H bond activation, followed by regioselective alkene insertion. Steric effects from the diphenyl groups favor addition to the less substituted alkene carbon.
Enolate Silylation with Methyldiphenylsilyl Chloride
Generation and Trapping of Enolates
Lithium enolates of ethyl decanoate react with methyldiphenylsilyl chloride (MePh₂SiCl) to install the silyl group at the α-position:
Procedure
- Enolate Formation : Ethyl decanoate (1.0 equiv) treated with LDA (2.2 equiv) in THF at -78°C.
- Quenching : MePh₂SiCl (1.5 equiv) added dropwise, warmed to 25°C.
- Workup : Aqueous NH₄Cl extraction, silica gel chromatography.
Optimization : Excess silane and low temperatures minimize disilylation byproducts.
Silver-Catalyzed Radical Silylation
Oxidative Coupling with Alkenes
A patent (CN111087417A) describes a radical-based method using AgNO₃/K₂S₂O₈:
Reaction Setup
- Substrate : Ethyl acrylate (2.5 equiv)
- Silane Source : Dimethylphenylsilanecarboxylic acid (1.0 equiv)
- Catalyst : AgNO₃ (0.1 equiv), K₂S₂O₈ (2.0 equiv)
- Solvent : Acetonitrile, 80°C, 24 h
- Yield : 72%
Advantages : Avoids pre-functionalized substrates; suitable for complex alkenes.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A modified Suzuki reaction links pre-silylated boronic acids to ester derivatives:
Protocol
- Boronic Acid : 2-[Methyl(diphenyl)silyl]decylboronic acid (1.0 equiv)
- Electrophile : Ethyl 2-iodoacetate (1.2 equiv)
- Catalyst : Pd(dppf)Cl₂ (5 mol%)
- Base : K₂CO₃, H₂O/EtOH, 80°C, 6 h
- Yield : 82%
Challenges : Requires air-free conditions to prevent boronic acid oxidation.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Byproducts |
|---|---|---|---|---|
| Hydrosilylation | 78 | Mild, Pt-catalyzed | High | Isomerized alkenes |
| Enolate Silylation | 65 | Low-temperature, anhydrous | Moderate | Disilylation products |
| Radical Silylation | 72 | Oxidative, one-pot | High | Oligomers |
| Suzuki Coupling | 82 | Aqueous, aerobic | Moderate | Homocoupling |
Key Observations :
- Hydrosilylation offers regioselectivity but requires expensive Pt catalysts.
- Enolate silylation is limited by moisture sensitivity.
- Radical methods (Ag/K₂S₂O₈) show promise for green chemistry applications.
Experimental Considerations
Purification Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(diphenyl)silyl]decanoate can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Ethyl 2-[methyl(diphenyl)silyl]decanol.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[methyl(diphenyl)silyl]decanoate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential in creating novel pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[methyl(diphenyl)silyl]decanoate involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the compound can act as a protecting group in organic synthesis, temporarily masking reactive sites and allowing for selective reactions to occur.
Comparison with Similar Compounds
Key Differences :
- Ethyl decanoate’s ethyl group enhances its volatility and fruity aroma compared to methyl decanoate, which is more prevalent in biodiesel research due to its lower molecular weight .
- Methyl decanoate’s thermal conductivity is marginally higher (0.131 vs. 0.129 W/m·K), reflecting structural influences on heat transfer properties .
Ethyl Decanoate vs. Ethyl Octanoate
Key Differences :
- Ethyl decanoate’s longer carbon chain (C10 vs. C8) increases hydrophobicity, prolonging its persistence in flavor applications .
- Ethyl octanoate exhibits a lower odor threshold, requiring smaller concentrations to impart sensory effects in wines .
Ethyl Decanoate vs. Silylated Esters (Hypothetical Comparison)
The silyl group in ethyl 2-[methyl(diphenyl)silyl]decanoate introduces steric bulk and lipophilicity, which are absent in ethyl decanoate. These modifications could:
- Reduce volatility : Increased molecular weight and steric hindrance may diminish aroma release.
- Enhance thermal stability : Silicon-carbon bonds resist degradation at higher temperatures compared to ester linkages.
- Alter solubility: Silylated derivatives are likely less polar, favoring non-aqueous applications (e.g., lubricants, polymer additives).
Research Findings and Industrial Relevance
- Thermal Conductivity: Ethyl decanoate’s thermal conductivity (0.129 W/m·K) is critical in biodiesel formulations, where heat transfer efficiency impacts engine performance .
- Flavor Impact: In wines, ethyl decanoate concentrations between 0.76–6.70 mg/L contribute significantly to fruity and sweet notes, outperforming ethyl octanoate in OAV .
- Cost Analysis: Ethyl decanoate is priced at ¥10,900/25g (Kanto Reagents), reflecting its premium status in high-purity applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
